molecular formula C9H14Cl2N2O3 B2752778 Methyl 4,5-diamino-2-methoxybenzoate dihydrochloride CAS No. 2503202-44-4

Methyl 4,5-diamino-2-methoxybenzoate dihydrochloride

Cat. No.: B2752778
CAS No.: 2503202-44-4
M. Wt: 269.12
InChI Key: KXIDOBIOOXEBOR-UHFFFAOYSA-N
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Description

Methyl 4,5-diamino-2-methoxybenzoate dihydrochloride is a chemical compound with the molecular formula C9H14Cl2N2O3. It is a derivative of benzoic acid and is characterized by the presence of two amino groups and a methoxy group on the benzene ring. This compound is often used in various chemical and biological research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-diamino-2-methoxybenzoate dihydrochloride typically involves the esterification of 4,5-diamino-2-methoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using crystallization or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-diamino-2-methoxybenzoate dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro groups.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is Methyl 4,5-dinitro-2-methoxybenzoate.

    Reduction: The major product is Methyl 4,5-diamino-2-methoxybenzoate.

    Substitution: The products vary depending on the substituent introduced.

Scientific Research Applications

Methyl 4,5-diamino-2-methoxybenzoate dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme interactions and as a substrate in biochemical assays.

    Industry: The compound is used in the production of dyes and pigments due to its ability to form stable complexes with metals.

Mechanism of Action

The mechanism of action of Methyl 4,5-diamino-2-methoxybenzoate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The methoxy group can enhance the compound’s binding affinity by increasing its hydrophobic interactions with the target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4,5-diamino-2-methoxybenzoate: Similar structure but without the dihydrochloride salt.

    Methyl 2-methoxybenzoate: Lacks the amino groups, making it less reactive in certain chemical reactions.

    Methyl 4,5-dinitro-2-methoxybenzoate: Contains nitro groups instead of amino groups, leading to different reactivity and applications.

Uniqueness

Methyl 4,5-diamino-2-methoxybenzoate dihydrochloride is unique due to the presence of both amino and methoxy groups, which confer distinct chemical reactivity and biological activity. The dihydrochloride salt form enhances its solubility in water, making it more suitable for biological applications.

Properties

IUPAC Name

methyl 4,5-diamino-2-methoxybenzoate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3.2ClH/c1-13-8-4-7(11)6(10)3-5(8)9(12)14-2;;/h3-4H,10-11H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXIDOBIOOXEBOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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